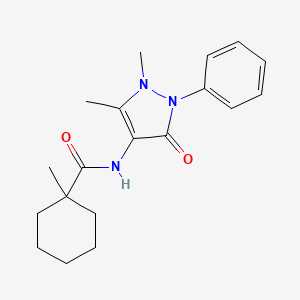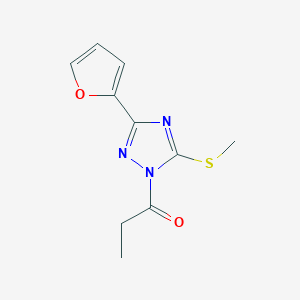![molecular formula C12H11Cl3N4O B5760423 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an herbicide. This compound is commonly known as Chlorotoluron and belongs to the family of urea herbicides. The purpose of
Mechanism of Action
The mechanism of action of Chlorotoluron involves the inhibition of photosynthesis in plants. Specifically, Chlorotoluron targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy. By inhibiting this process, Chlorotoluron effectively starves the plant of energy, leading to its death.
Biochemical and Physiological Effects:
Chlorotoluron has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membrane integrity, and the inhibition of cell division. In addition to its effects on plants, Chlorotoluron has also been shown to have toxic effects on aquatic organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of Chlorotoluron for lab experiments is its high efficacy as an herbicide. This makes it an ideal compound for studying the effects of herbicides on plant growth and development. However, one of the limitations of Chlorotoluron is its potential toxicity to non-target organisms, which can make it difficult to study its effects in natural ecosystems.
Future Directions
There are a number of potential future directions for research on Chlorotoluron. One area of interest is the development of new herbicides based on the structure of Chlorotoluron. Another area of interest is the study of the environmental impacts of Chlorotoluron and other urea herbicides. Finally, there is a need for further research on the mechanisms of action of Chlorotoluron and its effects on non-target organisms.
Synthesis Methods
The synthesis of Chlorotoluron involves the condensation of 2,3-dichloroaniline and 4-chloropyrazole-1-carboxylic acid followed by the reaction with phosgene and ethylenediamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Chlorotoluron has been extensively studied for its potential use as an herbicide. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. In addition to its herbicidal properties, Chlorotoluron has also been studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N4O/c13-8-6-17-19(7-8)5-4-16-12(20)18-10-3-1-2-9(14)11(10)15/h1-3,6-7H,4-5H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKDICZPCNMYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)
![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)


![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)
